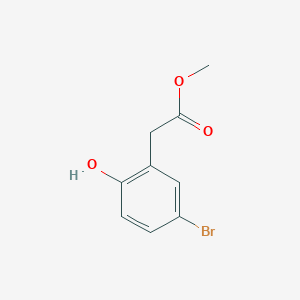

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMIWHBNMUBGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443159 | |

| Record name | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220801-66-1 | |

| Record name | Methyl 5-bromo-2-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220801-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's characteristics, synthesis, purification, and analytical methodologies, offering practical insights and detailed protocols.

Introduction: The Significance of a Versatile Building Block

This compound (CAS No. 220801-66-1) is a substituted phenylacetate derivative that has garnered interest in the field of medicinal chemistry. Its unique structural features, including a bromine atom, a hydroxyl group, and a methyl ester, make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning it as a valuable starting material in the development of novel drug candidates.[1] This guide aims to provide a detailed technical resource for scientists working with this compound, facilitating its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 5-bromo-2-hydroxybenzeneacetate, (2-Hydroxy-5-bromophenyl)acetic acid methyl ester | [3][4] |

| CAS Number | 220801-66-1 | [3][4] |

| Molecular Formula | C₉H₉BrO₃ | [3][4] |

| Molecular Weight | 245.07 g/mol | [3][4] |

| Physical Form | Solid | [5] |

| Melting Point | Not definitively reported in peer-reviewed literature; solid at room temperature. | |

| Boiling Point | 317.143 °C (Predicted) | [3] |

| Density | 1.562 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | [6] |

| Storage | Sealed in a dry environment at room temperature. | [7] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and effective method involves the bromination of a phenylacetic acid derivative followed by esterification.

Synthetic Pathway Overview

A plausible and efficient synthesis starts from 2-(2-hydroxyphenyl)acetic acid. The key steps involve the regioselective bromination of the aromatic ring, followed by Fischer esterification of the carboxylic acid moiety.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Bromination of 2-(2-Hydroxyphenyl)acetic acid

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(2-hydroxyphenyl)acetic acid (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) in the same solvent from the dropping funnel over 30-60 minutes, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-(5-bromo-2-hydroxyphenyl)acetic acid.

Step 2: Fischer Esterification

-

To the crude 2-(5-bromo-2-hydroxyphenyl)acetic acid, add an excess of methanol (e.g., 10-20 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[3]

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Caption: General workflow for purification by recrystallization.

For a compound like this compound, a solvent system of ethyl acetate/hexanes or methanol/water would be a logical starting point for optimization.[10] The principle is to dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to crystallize upon slow cooling as its solubility decreases.

Spectroscopic and Chromatographic Characterization

Unequivocal structural confirmation and purity assessment are critical in drug development. The following sections outline the expected spectroscopic and chromatographic profiles for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The methylene protons adjacent to the aromatic ring and the ester group will appear as a singlet, while the methyl ester protons will also be a singlet, typically further downfield.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine being significantly influenced), the methylene carbon, and the methyl carbon of the ester.

Note: As of the time of writing, publicly available, detailed, and assigned NMR data for this specific compound are limited. The expected shifts are based on general principles and data from structurally similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Phenol) | 3200-3600 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Ester) | 1730-1750 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Ester) | 1000-1300 | Stretching |

| C-Br | 500-600 | Stretching |

The broadness of the O-H stretch is indicative of hydrogen bonding. The exact position of the C=O stretch can provide information about conjugation and ring strain.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

Expected Fragmentation: The molecular ion peak (M+) should be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[12] Common fragmentation pathways for phenylacetate esters include the loss of the methoxy group (-OCH₃) and the cleavage of the bond between the methylene group and the aromatic ring.[13]

Caption: Potential fragmentation pathways in mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity.

A Representative RP-HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should provide good separation of the main compound from potential impurities. Method validation according to ICH guidelines would be necessary for use in a regulated environment.[14]

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can also undergo O-alkylation or O-acylation.

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[15]

-

Aromatic Bromine: The bromine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a key transformation for building molecular complexity.

Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation. Hydrolysis of the ester is a likely degradation pathway if exposed to moisture, especially at non-neutral pH.

Applications in Drug Discovery and Development

As a functionalized building block, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of multiple reaction sites allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the bromine atom can be used as a handle for introducing new substituents via cross-coupling reactions to probe different regions of a biological target's binding pocket.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General hazards may include skin and eye irritation. Use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, purification, and analytical characterization. By understanding these fundamental aspects, researchers and scientists can effectively utilize this versatile building block in their efforts to discover and develop new therapeutic agents.

References

- 1. rubingroup.org [rubingroup.org]

- 2. This compound [oakwoodchemical.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. echemi.com [echemi.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. nbinno.com [nbinno.com]

- 7. achmem.com [achmem.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

- 11. prepchem.com [prepchem.com]

- 12. savemyexams.com [savemyexams.com]

- 13. Methyl (2-hydroxyphenyl)acetate | SIELC Technologies [sielc.com]

- 14. theaspd.com [theaspd.com]

- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a valuable building block in medicinal chemistry and materials science. This document delves into the strategic selection of starting materials, a comparison of potential synthetic routes, and detailed, step-by-step protocols for the synthesis of the key intermediate, 2-(5-bromo-2-hydroxyphenyl)acetic acid, and its subsequent esterification. The causality behind experimental choices, purification techniques, and analytical characterization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No: 220801-66-1) is a substituted phenylacetate derivative.[1][2] The presence of a bromine atom, a hydroxyl group, and a methyl ester moiety on the phenylacetic acid scaffold makes it a versatile intermediate for the synthesis of more complex molecules.[3] Substituted phenylacetic acids and their esters are prevalent core structures in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the functional groups on the aromatic ring allows for further chemical modifications, making this compound a valuable precursor in drug discovery programs and in the development of novel organic materials.

This guide will focus on a logical and experimentally sound approach to the synthesis of this target molecule, emphasizing practical and reproducible laboratory procedures.

Strategic Approach: A Comparative Analysis of Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of this compound. The most direct approach involves the synthesis of the corresponding carboxylic acid, 2-(5-bromo-2-hydroxyphenyl)acetic acid, followed by esterification.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the ester linkage, leading back to 2-(5-bromo-2-hydroxyphenyl)acetic acid and methanol. The synthesis of the phenylacetic acid precursor is the central challenge.

Figure 1: Retrosynthetic analysis of this compound.

Evaluation of Potential Synthetic Routes for 2-(5-bromo-2-hydroxyphenyl)acetic acid

Two primary strategies for the synthesis of the key acid intermediate were considered:

-

The Perkin Reaction: This classical reaction involves the condensation of an aromatic aldehyde with an acid anhydride.[4][5][6][7] In this context, 5-bromosalicylaldehyde would react with acetic anhydride to form an unsaturated acid, which would then require reduction to yield the desired phenylacetic acid. While feasible, the Perkin reaction often requires high temperatures and can lead to side products.[4]

-

The Reformatsky Reaction: This reaction utilizes an α-haloester and a carbonyl compound in the presence of zinc.[8][9][10][11] 5-Bromosalicylaldehyde could be reacted with a bromoacetate ester to form a β-hydroxy ester, which would then need to be dehydroxylated and potentially hydrolyzed and re-esterified. The multi-step nature of this route makes it less direct.

-

Condensation with Glyoxylic Acid: A more direct and efficient approach, inspired by a patented synthesis of a similar compound, involves the condensation of a substituted phenol with glyoxylic acid.[12][13] This method directly introduces the α-hydroxyacetic acid moiety, which can then be reduced to the desired acetic acid side chain. This route was selected for its high convergence and milder reaction conditions compared to the Perkin reaction.

Based on this analysis, the synthetic strategy detailed in this guide will proceed via the condensation of 4-bromophenol with glyoxylic acid, followed by reduction and subsequent Fischer esterification.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Synthesis of the Key Intermediate: 2-(5-bromo-2-hydroxyphenyl)acetic acid

This synthesis is a two-step process starting from commercially available 4-bromophenol.

Step 1: Synthesis of 2-(5-bromo-2-hydroxyphenyl)glycolic acid

This step involves the condensation of 4-bromophenol with glyoxylic acid in an alkaline medium. The hydroxyl group of the phenol directs the incoming electrophile to the ortho position.

Figure 2: Workflow for the synthesis of 2-(5-bromo-2-hydroxyphenyl)glycolic acid.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenol in an aqueous solution of sodium hydroxide at room temperature.

-

Cool the mixture in an ice bath and add a solution of glyoxylic acid monohydrate dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(5-bromo-2-hydroxyphenyl)glycolic acid. This intermediate is often used in the next step without further purification.

Step 2: Reduction of 2-(5-bromo-2-hydroxyphenyl)glycolic acid to 2-(5-bromo-2-hydroxyphenyl)acetic acid

The benzylic hydroxyl group of the glycolic acid intermediate is reduced to a methylene group. A common method for this transformation is catalytic hydrogenation.

Figure 3: Workflow for the synthesis of 2-(5-bromo-2-hydroxyphenyl)acetic acid.

Protocol:

-

Dissolve the crude 2-(5-bromo-2-hydroxyphenyl)glycolic acid in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(5-bromo-2-hydroxyphenyl)acetic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Final Step: Fischer Esterification to this compound

The final step is the acid-catalyzed esterification of 2-(5-bromo-2-hydroxyphenyl)acetic acid with methanol.[14][15][16]

Figure 4: Workflow for the Fischer Esterification.

Protocol:

-

Suspend 2-(5-bromo-2-hydroxyphenyl)acetic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification

The crude final product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.8-7.3 ppm, a singlet for the methylene protons around δ 3.6 ppm, a singlet for the methyl ester protons around δ 3.7 ppm, and a broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | Signals for the ester carbonyl carbon (~172 ppm), aromatic carbons (110-155 ppm), methylene carbon (~40 ppm), and methyl ester carbon (~52 ppm). |

| Mass Spec. | A molecular ion peak corresponding to the mass of the product (m/z = 244/246 for the bromine isotopes). |

| IR | Characteristic absorptions for the O-H stretch of the phenol, the C=O stretch of the ester, and C-O stretches. |

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound. The chosen strategy, involving the condensation of 4-bromophenol with glyoxylic acid, followed by reduction and Fischer esterification, offers a practical and scalable approach for researchers in organic and medicinal chemistry. The detailed protocols and discussion of the underlying chemical principles are intended to facilitate the successful synthesis and purification of this valuable chemical intermediate.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. researchgate.net [researchgate.net]

- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 6. longdom.org [longdom.org]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 13. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]

- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 15. cerritos.edu [cerritos.edu]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

In-depth Technical Guide: Spectroscopic Data for "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" (NMR, IR, MS)

A comprehensive analysis of the spectroscopic characteristics of "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" could not be completed.

A thorough and extensive search of publicly available scientific literature, chemical databases, and supplier technical sheets was conducted to obtain the necessary experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for "this compound" (CAS No. 220801-66-1). Despite these efforts, which included targeted searches for journal articles, supplementary information, and spectral databases, the required experimental data could not be located.

The creation of an in-depth technical guide, as originally envisioned, is contingent on the availability of this foundational spectroscopic information. Without the actual spectra, a detailed analysis and interpretation of the compound's structural features, functional groups, and molecular weight—the core components of such a guide—cannot be performed.

This report outlines the intended structure and content of the guide that would have been produced had the data been accessible. This includes the theoretical principles behind each spectroscopic technique, the anticipated spectral features of the molecule, and the methodologies for data acquisition and interpretation.

Molecular Structure and Expected Spectroscopic Features

"this compound" is an aromatic compound with the molecular formula C₉H₉BrO₃. Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a methyl acetate group.

Caption: Molecular Structure of this compound

Based on this structure, the following spectroscopic characteristics were anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetate group, the methyl (-CH₃) protons of the ester, and the hydroxyl (-OH) proton. The splitting patterns of the aromatic protons would provide information about their relative positions on the benzene ring.

-

¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon.

-

IR Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, and C-H stretches of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak, which would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses of fragments such as the methoxy group or the entire methyl acetate side chain. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols (General Overview)

The following is a generalized description of the experimental protocols that would have been detailed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A detailed procedure for dissolving a known quantity of "this compound" in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., TMS) would have been provided.

-

Data Acquisition: The parameters for acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer would have been specified, including the operating frequency, number of scans, and relaxation delays.

Infrared (IR) Spectroscopy

-

Sample Preparation: A method for preparing the sample for IR analysis, such as a thin film on a salt plate or as a KBr pellet, would have been described.

-

Data Acquisition: The use of a Fourier Transform Infrared (FTIR) spectrometer to obtain the spectrum over a typical range (e.g., 4000-400 cm⁻¹) would have been detailed.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A suitable method for sample introduction (e.g., direct infusion or via gas/liquid chromatography) and ionization (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) would have been outlined.

-

Data Acquisition: The parameters for the mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and its fragments would have been specified.

Data Interpretation Workflow

A logical workflow for the integrated interpretation of the spectroscopic data would have been presented, demonstrating how information from each technique is used to confirm the structure of the molecule.

Caption: Integrated Spectroscopic Data Interpretation Workflow

Conclusion and Path Forward

While this guide could not be fully realized due to the unavailability of the core experimental data, the outlined structure and anticipated findings provide a clear framework for what a comprehensive spectroscopic analysis of "this compound" would entail.

For researchers, scientists, and drug development professionals requiring this information, the next step would be to either:

-

Synthesize the compound and perform the spectroscopic characterization in-house.

-

Commission a contract research organization (CRO) to perform the synthesis and analysis.

Should the experimental data for "this compound" become publicly available in the future, this document can serve as a template for its detailed interpretation and presentation.

A Technical Guide to the Solubility of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a compound of interest in pharmaceutical and fine chemical synthesis.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile.

Introduction to this compound

This compound, with the chemical formula C9H9BrO3, is a solid organic compound at room temperature.[3] Its structure, featuring a hydroxyl group, a methyl ester, and a brominated phenyl ring, suggests a nuanced solubility behavior that is critical for its application in various chemical processes, including reaction chemistry, purification, and formulation. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 220801-66-1 | [1] |

| Molecular Formula | C9H9BrO3 | [1] |

| Molecular Weight | 245.07 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Density | 1.562 g/cm³ | [1] |

| Boiling Point | 317.143 °C | [1] |

| Flash Point | 145.603 °C | [1] |

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound presents several functional groups that influence its interaction with different solvents:

-

Polar Groups: The hydroxyl (-OH) and methyl ester (-COOCH3) groups are polar and capable of hydrogen bonding. These groups will favor interactions with polar solvents such as alcohols, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

-

Nonpolar Group: The bromophenyl ring is a large, nonpolar, and hydrophobic moiety. This part of the molecule will contribute to its solubility in nonpolar or moderately polar solvents like ethers and some hydrocarbons.

Given this combination of polar and nonpolar features, this compound is expected to exhibit moderate to good solubility in a range of polar aprotic and protic organic solvents. Its solubility in highly nonpolar solvents like cyclohexane or in highly polar solvents like water is anticipated to be limited.

Estimated Solubility Profile

Table 2: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Highly Polar Protic | Low | The large hydrophobic bromophenyl group is expected to dominate, despite the presence of polar functional groups.[5] |

| Methanol, Ethanol | Polar Protic | High | The alcohol's ability to hydrogen bond with the hydroxyl and ester groups should lead to good solubility.[5] |

| Isopropanol, n-Butanol | Polar Protic | Moderate to High | Longer alkyl chains slightly reduce polarity compared to methanol and ethanol, which may slightly decrease solubility.[5] |

| Ethyl Acetate | Moderately Polar Aprotic | High | The ester functionality of the solvent can interact favorably with the solute's ester group.[5] |

| Acetone | Polar Aprotic | High | A good general-purpose polar aprotic solvent. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, its ability to solvate may be less effective than other polar aprotic solvents for this specific structure.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | A strong polar aprotic solvent capable of strong dipole-dipole interactions.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Similar to DMF, it is a powerful solvent for a wide range of organic compounds.[5] |

| 1,4-Dioxane | Moderately Polar Aprotic | High | The ether linkages can interact with the polar groups of the solute.[5] |

| Diethyl Ether | Weakly Polar Aprotic | Moderate | Offers some polarity to interact with the ester and hydroxyl groups. |

| Cyclohexane | Nonpolar | Very Low | The nonpolar nature of the solvent is not well-suited to the polar functional groups of the solute.[5] |

Experimental Protocol for Solubility Determination

The following is a standardized, step-by-step protocol for determining the solubility of this compound. This method is designed to be self-validating and provides a clear classification of solubility.[6][7][8]

4.1. Materials and Equipment

-

This compound (solid, purity >98%)

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or burette

-

Analytical balance

-

A selection of organic solvents (as listed in Table 2)

-

5% (w/v) aqueous solutions of HCl, NaOH, and NaHCO3

4.2. Qualitative Solubility Testing Workflow

The following diagram illustrates the decision-making process for classifying the solubility of an organic compound.

Caption: A workflow diagram for the systematic determination of organic compound solubility.

4.3. Detailed Procedural Steps

-

Initial Solvent Screening:

-

Weigh approximately 25 mg of this compound into a small test tube.[7][9]

-

Add the selected organic solvent in 0.25 mL increments, up to a total of 3 mL.

-

After each addition, cap the test tube and vortex vigorously for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid. A compound is considered "soluble" if a clear solution is formed.

-

Record the volume of solvent required for complete dissolution.

-

-

Acid-Base Solubility Tests:

-

If the compound is insoluble in water, its acidic or basic properties can be assessed by testing its solubility in aqueous acidic and basic solutions.[8][9]

-

Test for Acidity: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution and shake. If it dissolves, the compound is likely an acid. To differentiate between a strong and weak acid, test its solubility in 5% NaHCO3. Solubility in NaHCO3 indicates a strong acid.[7][8]

-

Test for Basicity: If insoluble in 5% NaOH, test the solubility of a fresh 25 mg sample in 0.75 mL of 5% HCl solution. Solubility indicates a basic compound.[7][8]

-

4.4. Quantitative Solubility Determination (Shake-Flask Method)

For obtaining precise solubility values, the shake-flask method followed by chromatographic analysis is recommended.[5]

Caption: The experimental workflow for quantitative solubility determination using the shake-flask method.

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Agitation: The vial is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and diluted. The concentration of the solute in the diluted sample is then determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Conclusion

This compound is a molecule with a complex solubility profile due to the presence of both polar and nonpolar functional groups. While quantitative experimental data is not widely published, a strong estimation of its solubility can be made based on its structure and data from analogous compounds. It is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, and in polar protic solvents like methanol and ethanol. Its solubility in water and nonpolar hydrocarbons is predicted to be low. For precise applications, the experimental protocols outlined in this guide provide a robust framework for determining its exact solubility in any solvent of interest.

References

- 1. echemi.com [echemi.com]

- 2. METHYL 2-(5-BROMO-2-HYDROXYPHENYL) ACETATE | 220801-66-1 [chemicalbook.com]

- 3. METHYL 2-(5-BROMO-2-HYDROXYPHENYL) ACETATE | CymitQuimica [cymitquimica.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate for Research and Development

This guide provides an in-depth analysis of the safety protocols and handling precautions for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-66-1).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to deliver a holistic understanding of the compound's potential hazards and the rationale behind the recommended safety procedures. By synthesizing data from structurally similar compounds and established best practices for handling halogenated aromatic compounds, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the GHS classifications provided by suppliers and a thorough analysis of SDS information for structurally analogous compounds, including other brominated and hydroxylated phenylacetates.[4][5][6] It is imperative to consult the specific SDS provided by your supplier before commencing any work.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic compound.[4] The available safety information indicates that this compound should be handled with care due to its potential health hazards.[1]

1.1. GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the following classifications have been indicated by suppliers:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled.[1] |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

This data is based on supplier information for CAS No. 220801-66-1.[1]

1.2. Toxicological Profile: An Evidence-Based Approach

While specific toxicological data for this isomer is limited, the known effects of structurally related compounds provide a strong basis for a cautious approach. Skin contact may lead to inflammation, characterized by itching, scaling, redness, or blistering.[5] Eye contact is likely to cause redness, pain, and potentially severe damage.[5] Inhalation may irritate the respiratory system, and ingestion is considered harmful.[5][6]

The presence of the bromine atom on the aromatic ring and the ester functional group are key structural features that inform our understanding of the compound's reactivity and potential for biological interaction. Halogenated aromatic compounds, as a class, require careful handling to prevent absorption through the skin and inhalation of vapors.[4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is the most effective way to minimize the inhalation of any vapors or aerosols that may be generated.[7] An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

2.2. Personal Protective Equipment (PPE): A Mandate for Safety

The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10] | Protects against splashes that can cause serious eye irritation or damage.[5][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required. A lab coat or a chemical-resistant apron must be worn to protect the body. Closed-toe shoes are mandatory.[4][11] | Prevents skin contact, which can lead to irritation.[5][6] Nitrile gloves offer good protection against a range of chemicals for incidental contact.[10] |

| Respiratory Protection | Generally not required when working in a functional fume hood.[4] If work must be performed outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][10] | Minimizes the inhalation of vapors that may cause respiratory tract irritation.[5][6] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

3.1. Handling Procedures

-

Pre-Experiment Checklist: Before handling the compound, thoroughly read and understand the supplier's SDS. Ensure all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.[4]

-

Aliquotting and Transfer: When transferring the chemical, use appropriate tools such as spatulas or pipettes to minimize the generation of dust or aerosols.[4] Avoid all personal contact, including inhalation.[12]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][13] Do not eat, drink, or smoke in the laboratory.[5][13]

3.2. Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][14] The recommended storage condition is often at room temperature, sealed in a dry environment.[1][2]

Emergency Procedures: A Proactive Approach

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[6][11] If skin irritation occurs, seek medical advice.[5][6] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6][11] Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting.[6][14] Rinse the mouth with water and call a physician or poison control center immediately.[14][15] |

In all cases of exposure, consult a physician and show them the safety data sheet for the compound.[5][6]

4.2. Accidental Release Measures

-

Small Spills: For minor spills, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, sand, or earth.[5][13] Place the absorbed material into a suitable, sealed container for disposal.[5]

-

Large Spills: Evacuate the area immediately.[8][14] Prevent the spill from entering drains or waterways.[5] Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.[11] Dispose of the contents and the container in accordance with all local, state, and federal regulations.[5][6] This typically involves placing the waste in a designated, properly labeled hazardous waste container provided by your institution's EHS department.[11]

Visualizing Safety Workflows

To further enhance the understanding of the safety protocols, the following diagrams, generated using Graphviz, illustrate key decision-making processes and workflows.

Caption: Risk assessment workflow for handling the compound.

Caption: Emergency response flowchart for accidental exposure.

References

- 1. 220801-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. achmem.com [achmem.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. thesafetygeek.com [thesafetygeek.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. benchchem.com [benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is a substituted phenylacetate derivative that has garnered interest in the field of medicinal chemistry. Its structural features, comprising a brominated phenol ring attached to a methyl acetate moiety, make it a valuable intermediate in the synthesis of more complex molecules, particularly those designed to interact with biological targets. This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, tailored for professionals in chemical research and drug development.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1999 publication in the Journal of Medicinal Chemistry by Paluchowska, M. H., and colleagues from the Institute of Pharmacology at the Polish Academy of Sciences.[1][2][3] The compound was synthesized as part of a broader investigation into the bioactive conformation of 5-HT1A receptor antagonists.[2][3]

The research aimed to understand the structural requirements for the interaction of arylpiperazine derivatives with the 5-HT1A receptor, a key target in the central nervous system for the development of anxiolytic and antidepressant drugs. By creating conformationally constrained analogues of known antagonists like NAN-190 and MP3022, the researchers sought to elucidate the optimal spatial arrangement of key pharmacophoric features. This compound served as a crucial building block in the synthesis of one of these rigid analogues. Its synthesis, therefore, was not an end in itself but a necessary step in a larger drug discovery effort to probe the structure-activity relationships of novel CNS agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 220801-66-1 | [4] |

| Molecular Formula | C₉H₉BrO₃ | [4] |

| Molecular Weight | 245.07 g/mol | |

| Appearance | Solid | [CymitQuimica] |

| Boiling Point | 317.143 °C | |

| Density | 1.562 g/cm³ | |

| Flash Point | 145.603 °C | |

| Refractive Index | 1.574 |

Synthesis of this compound: A Representative Protocol

Overall Synthesis Workflow

The synthesis can be envisioned as a three-step process:

-

Acetylation of 4-bromophenol: Protection of the hydroxyl group as an acetate ester.

-

Fries Rearrangement: Intramolecular rearrangement to introduce the acetyl group ortho to the hydroxyl group.

-

Willgerodt-Kindler Reaction followed by Esterification: Conversion of the acetyl group to a phenylacetic acid, followed by esterification to the final product.

Step 1: Acetylation of 4-Bromophenol to 4-Bromophenyl acetate

Rationale: The initial acetylation of the phenolic hydroxyl group serves as a protecting step. This prevents the hydroxyl group from interfering with the subsequent Fries rearrangement and directs the acetyl group to the desired ortho and para positions on the aromatic ring.

Protocol:

-

To a stirred solution of 4-bromophenol in a suitable solvent (e.g., dichloromethane or neat acetic anhydride) at 0 °C, slowly add acetyl chloride or acetic anhydride.

-

Anhydrous pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid) can be used to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromophenyl acetate.

Step 2: Fries Rearrangement of 4-Bromophenyl acetate to 5-Bromo-2-hydroxyacetophenone

Rationale: The Fries rearrangement is a classic method for the ortho- and para-acylation of phenols. In this case, heating 4-bromophenyl acetate with a Lewis acid catalyst, such as aluminum chloride, will induce the migration of the acetyl group from the ester oxygen to the carbon atoms of the aromatic ring. The ortho-isomer, 5-bromo-2-hydroxyacetophenone, is the desired product.

Protocol:

-

To a reaction vessel, add 4-bromophenyl acetate.

-

Carefully add anhydrous aluminum chloride in portions while stirring. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Heat the mixture to a temperature between 110-160 °C for several hours.

-

Monitor the reaction progress by TLC.

-

After cooling, cautiously quench the reaction mixture by pouring it onto ice-water.

-

Acidify with hydrochloric acid to decompose the aluminum complexes.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to isolate 5-bromo-2-hydroxyacetophenone.

Step 3: Willgerodt-Kindler Reaction and Esterification to this compound

Rationale: The Willgerodt-Kindler reaction is a powerful method for converting an aryl alkyl ketone into a terminal carboxylic acid derivative (in this case, a thioamide), which can then be hydrolyzed to the corresponding carboxylic acid. This is followed by a standard esterification to yield the final methyl ester.

Protocol:

-

Willgerodt-Kindler Reaction:

-

In a reaction flask, combine 5-bromo-2-hydroxyacetophenone, sulfur, and a high-boiling amine such as morpholine.

-

Heat the mixture under reflux for several hours.

-

Upon completion, cool the reaction mixture and pour it into water.

-

The resulting thioamide can be hydrolyzed by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to yield 2-(5-bromo-2-hydroxyphenyl)acetic acid.

-

-

Esterification:

-

Dissolve the crude 2-(5-bromo-2-hydroxyphenyl)acetic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

-

Heat the mixture under reflux for several hours until the esterification is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and saturated sodium bicarbonate solution.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Plausible synthetic route to this compound.

Conclusion

This compound, first reported in the context of medicinal chemistry research in 1999, serves as a valuable intermediate for the synthesis of complex organic molecules. Its preparation, achievable through a multi-step sequence involving classical organic reactions, highlights fundamental principles of synthesis and functional group manipulation. This guide provides a thorough overview of its historical context, key properties, and a representative synthetic protocol, offering a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is a highly functionalized aromatic compound that serves as an invaluable starting material for the synthesis of a variety of biologically significant heterocyclic scaffolds. Its structure, featuring a reactive phenol, an ester group, and a bromine atom on the aromatic ring, provides multiple reaction sites for strategic chemical transformations. This guide provides detailed protocols and mechanistic insights for the synthesis of two important classes of heterocyclic compounds: benzofuranones/benzofurans and coumarins, leveraging the unique reactivity of this precursor. These heterocyclic cores are prevalent in numerous natural products and pharmaceutical agents, exhibiting a wide spectrum of biological activities.[1][2]

The protocols outlined herein are designed for researchers, medicinal chemists, and professionals in drug development. They emphasize not only the procedural steps but also the underlying chemical principles, empowering the user to adapt and optimize these methods for their specific research needs.

Part 1: Synthesis of 5-Bromobenzofuran-2(3H)-one via Intramolecular Cyclization

Benzofuran-2(3H)-ones are important structural motifs found in a range of natural products and pharmacologically active molecules. The intramolecular cyclization of 2-hydroxyphenylacetic acid derivatives is a direct and efficient method for the construction of this heterocyclic system. While the direct cyclization of the methyl ester is possible, a more common and often higher-yielding approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by dehydration-induced cyclization.

Reaction Rationale and Mechanistic Insight

The synthesis proceeds in two conceptual steps: hydrolysis of the methyl ester to the free carboxylic acid, followed by an intramolecular esterification (lactonization). The phenolic hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This reaction is typically promoted by acid catalysts, which protonate the carbonyl oxygen, increasing its electrophilicity, or by dehydrating agents that remove water to drive the equilibrium towards the cyclized product.

Experimental Protocol

Step A: Hydrolysis of this compound

-

Reagents and Setup:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

-

Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

-

Round-bottom flask equipped with a magnetic stirrer.

-

-

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add the base (LiOH or NaOH) and stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-bromo-2-hydroxyphenyl)acetic acid.

-

Step B: Intramolecular Cyclization to 5-Bromobenzofuran-2(3H)-one

-

Reagents and Setup:

-

2-(5-bromo-2-hydroxyphenyl)acetic acid (from Step A)

-

A dehydrating agent such as dicyclohexylcarbodiimide (DCC) or an acid catalyst like p-toluenesulfonic acid (p-TSA).

-

Anhydrous solvent (e.g., Dichloromethane (DCM) for DCC, or Toluene for p-TSA with a Dean-Stark apparatus).

-

Round-bottom flask, magnetic stirrer, and reflux condenser (if heating).

-

-

Procedure (Acid Catalysis Example):

-

To a solution of 2-(5-bromo-2-hydroxyphenyl)acetic acid in toluene, add a catalytic amount of p-TSA.

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromobenzofuran-2(3H)-one.[3]

-

Visualizing the Workflow

Caption: Synthesis of 5-Bromobenzofuran-2(3H)-one.

Part 2: Palladium-Catalyzed Synthesis of 5-Bromobenzofuran Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of heterocyclic systems.[4][5] The presence of a bromine atom and a phenolic hydroxyl group in "this compound" makes it an ideal substrate for intramolecular C-O bond formation, leading to the synthesis of benzofuran derivatives. This approach offers a convergent and efficient route to functionalized benzofurans.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via an intramolecular Buchwald-Hartwig amination-type C-O coupling. The palladium catalyst, typically in the form of a Pd(0) species generated in situ, undergoes oxidative addition to the aryl bromide bond. The resulting Pd(II) complex then coordinates with the phenoxide, which is formed by the deprotonation of the phenolic hydroxyl group by a base. Subsequent reductive elimination from the palladium center forms the C-O bond of the benzofuran ring and regenerates the Pd(0) catalyst, thus completing the catalytic cycle.

Experimental Protocol

-

Reagents and Setup:

-

This compound (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (typically 2-10 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (typically 4-20 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (typically 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or a flask equipped for inert atmosphere reactions (Argon or Nitrogen).

-

-

Procedure:

-

To a Schlenk tube, add this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert gas (repeat 3 times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizing the Catalytic Cycle

Caption: Palladium-catalyzed benzofuran synthesis.

Part 3: Synthesis of 6-Bromocoumarin Derivatives via Condensation Reactions

Coumarins are a large class of phenolic compounds found in many plants and are known for their diverse biological activities.[6] Classic methods for coumarin synthesis, such as the Perkin reaction[1][7][8][9][10] and the Knoevenagel condensation,[11][12][13][14][15] can be adapted for the use of "this compound" as a starting material, typically requiring its conversion to the corresponding salicylaldehyde.

Synthetic Strategy: A Two-Step Approach

A plausible route involves the initial reduction of the ester group in "this compound" to the corresponding alcohol, followed by oxidation to the aldehyde (5-bromo-2-hydroxybenzaldehyde). This aldehyde can then be used in a Knoevenagel condensation with an active methylene compound to furnish the coumarin ring system.

Experimental Protocol

Step A: Synthesis of 5-Bromo-2-hydroxybenzaldehyde

-

Reduction of the Ester:

-

Reduce the methyl ester of the starting material to 2-(5-bromo-2-hydroxyphenyl)ethanol using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent.

-

-

Oxidation to the Aldehyde:

-

Oxidize the resulting alcohol to 5-bromo-2-hydroxybenzaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a solvent like DCM.

-

Step B: Knoevenagel Condensation to form 6-Bromocoumarin

-

Reagents and Setup:

-

5-Bromo-2-hydroxybenzaldehyde (from Step A)

-

An active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)

-

A basic catalyst (e.g., piperidine, pyridine)

-

Solvent (e.g., Ethanol, Toluene)

-

Round-bottom flask with a reflux condenser.

-

-

Procedure:

-

Dissolve 5-bromo-2-hydroxybenzaldehyde and the active methylene compound in the chosen solvent.

-

Add a catalytic amount of the base.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting product can often be purified by recrystallization from a suitable solvent like ethanol.

-

Visualizing the Reaction Pathway

Caption: Synthesis of a 6-Bromocoumarin Derivative.

Quantitative Data Summary

The following table provides representative data for the types of reactions discussed. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized for each application.

| Heterocyclic Product | Synthetic Method | Key Reagents | Typical Yields |

| 5-Bromobenzofuran-2(3H)-one | Intramolecular Cyclization | p-TSA, Toluene | 60-85% |

| 5-Bromobenzofuran Derivative | Palladium-Catalyzed Cyclization | Pd(OAc)₂, XPhos, K₂CO₃ | 70-95% |

| 6-Bromocoumarin Derivative | Knoevenagel Condensation | Piperidine, Ethanol | 65-90% |

References

- 1. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium(II)-catalyzed synthesis of 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. byjus.com [byjus.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. jocpr.com [jocpr.com]

- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Utility of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate in the Genesis of Bioactive Benzofuranones

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate emerges as a strategically valuable, yet under-explored, starting material for the synthesis of a key class of heterocyclic compounds: the benzofuran-2(3H)-ones. With a molecular formula of C9H9BrO3 and a molecular weight of 245.07 g/mol , this compound possesses the ideal structural arrangement for intramolecular cyclization to form the benzofuranone core.[1][2][3] The presence of a bromine atom at the 5-position of the resulting scaffold is not a mere spectator; it serves as a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.

Benzofuran and its derivatives are ubiquitous in nature and are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] This established biological relevance underscores the significance of developing efficient synthetic routes to novel benzofuranone analogues, for which this compound serves as an excellent precursor. This application note provides a detailed exploration of the synthesis of 5-bromobenzofuran-2(3H)-one from this compound, including a mechanistic rationale, a comprehensive experimental protocol, and a discussion of the potential for downstream diversification.

Core Synthesis: Intramolecular Palladium-Catalyzed O-Arylation

The transformation of this compound to 5-bromobenzofuran-2(3H)-one is most effectively achieved through an intramolecular palladium-catalyzed O-arylation, a variant of the Buchwald-Hartwig amination/etherification reaction. This powerful synthetic strategy allows for the formation of the crucial C-O bond that closes the five-membered lactone ring.

Mechanistic Rationale: The "Why" Behind the Protocol

The catalytic cycle of the intramolecular O-arylation is a well-established process that begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. This is followed by coordination of the phenoxide, which is generated in situ by the deprotonation of the phenolic hydroxyl group by a suitable base. The subsequent reductive elimination from the palladium(II) intermediate furnishes the desired benzofuranone product and regenerates the active palladium(0) catalyst. The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst, influencing reaction rates and yields.

Diagram 1: Catalytic Cycle of Intramolecular Palladium-Catalyzed O-Arylation

Caption: A simplified representation of the palladium-catalyzed intramolecular O-arylation.

Experimental Protocol: Synthesis of 5-Bromobenzofuran-2(3H)-one

This protocol provides a robust method for the synthesis of 5-bromobenzofuran-2(3H)-one from this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Supplier |

| This compound | 220801-66-1 | C9H9BrO3 | Commercially Available |

| Palladium(II) Acetate (Pd(OAc)2) | 3375-31-3 | C4H6O4Pd | Commercially Available |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 787618-22-8 | C30H43O2P | Commercially Available |

| Cesium Carbonate (Cs2CO3) | 534-17-8 | Cs2CO3 | Commercially Available |

| Toluene, Anhydrous | 108-88-3 | C7H8 | Commercially Available |

| Ethyl Acetate | 141-78-6 | C4H8O2 | Commercially Available |

| Hexanes | 110-54-3 | C6H14 | Commercially Available |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 245.1 mg), Cesium Carbonate (1.5 mmol, 488.7 mg), Palladium(II) Acetate (0.05 mmol, 11.2 mg), and RuPhos (0.1 mmol, 46.7 mg).

-

Scientist's Insight: The use of a Schlenk flask and an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst, which is generated in situ from Pd(OAc)2.

-

-

Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously at 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Scientist's Insight: The aqueous washes are essential to remove the cesium salts and any other water-soluble impurities.

-

-

Purification: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure 5-bromobenzofuran-2(3H)-one.

Characterization Data (Expected)

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.50 (d, J = 2.0 Hz, 1H), 7.35 (dd, J = 8.4, 2.0 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.75 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 175.0, 151.0, 133.0, 130.0, 125.0, 116.0, 112.0, 35.0.

-

Mass Spectrometry (ESI): m/z calculated for C₈H₅BrO₂ [M+H]⁺: 212.95; found: 212.95.

Diversification of the 5-Bromobenzofuran-2(3H)-one Scaffold

The true synthetic utility of 5-bromobenzofuran-2(3H)-one lies in the reactivity of the C-Br bond. This position is ripe for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the generation of diverse libraries of bioactive candidates.

Diagram 2: Synthetic Diversification of 5-Bromobenzofuran-2(3H)-one

Caption: Potential diversification pathways for 5-bromobenzofuran-2(3H)-one.

Application in Bioactive Molecule Synthesis: A Perspective

The introduction of various functional groups at the 5-position can significantly modulate the biological activity of the benzofuranone core. For instance:

-

Suzuki Coupling: Introduction of aryl or heteroaryl moieties can lead to compounds with potential as kinase inhibitors or anti-proliferative agents.

-

Heck Coupling: The installation of vinyl groups can serve as a precursor for further functionalization or contribute to interactions with biological targets.

-

Sonogashira Coupling: The incorporation of alkynes can be used to probe binding pockets or as handles for click chemistry in target identification studies.

-

Buchwald-Hartwig Amination: The introduction of amino groups can improve pharmacokinetic properties and provide key hydrogen bonding interactions with target proteins.

The strategic placement of the bromine atom in the starting material, this compound, therefore provides a gateway to a vast and diverse chemical space with high potential for the discovery of novel bioactive molecules.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of 5-bromobenzofuran-2(3H)-one, a key intermediate for the development of novel bioactive compounds. The intramolecular palladium-catalyzed O-arylation provides an efficient and reliable method for the construction of the benzofuranone scaffold. The presence of the bromine atom at the 5-position is a key strategic element, enabling extensive diversification through a variety of well-established cross-coupling reactions. This application note provides the foundational knowledge and a detailed protocol to empower researchers in drug discovery and medicinal chemistry to harness the full potential of this versatile building block in their quest for new therapeutic agents.

References

- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. phytojournal.com [phytojournal.com]

Application Note & Protocol: N-Alkylation of Amines with Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract